3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione
Beschreibung
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione, which precisely describes the molecular architecture and substitution pattern. The nomenclature reflects the core purine heterocyclic system with specific substituents at defined positions that confer distinct chemical properties to the molecule.
The structural representation reveals a purine core consisting of fused pyrimidine and imidazole rings, with the pyrimidine portion containing two carbonyl groups at positions 2 and 6, characteristic of xanthine derivatives. The 3-position bears a methyl group, while position 7 features an isopropyl (propan-2-yl) substituent. The 8-position contains a thioether linkage connecting the purine core to a 3-phenylpropyl chain, creating a complex molecular framework with both hydrophobic and potentially bioactive regions.
The molecular geometry demonstrates the planar nature of the purine core with the substituents extending into three-dimensional space. The phenylpropyl chain provides significant hydrophobic character, while the thioether linkage introduces potential sites for chemical modification or biological interaction. The isopropyl group at position 7 adds steric bulk that may influence molecular conformation and binding properties.
Table 1: Fundamental Molecular Properties
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound is registered under Chemical Abstracts Service registry number 328069-60-9, which serves as the definitive numerical identifier for this specific molecular structure. This registry number ensures unambiguous identification across scientific databases and chemical literature, facilitating accurate cross-referencing and data retrieval.
Eigenschaften
IUPAC Name |
3-methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRGEODVBHYTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 7-Isopropylxanthine
Reagents : Xanthine, isopropyl bromide, potassium carbonate (K₂CO₃), tetraethylammonium bromide (TEBA), acetone.
Procedure :
-
Xanthine (1 eq) is suspended in acetone with K₂CO₃ (3 eq) and TEBA (0.1 eq).
-
Isopropyl bromide (1.2 eq) is added dropwise under reflux for 12–24 hours.
-
The mixture is filtered, and the solvent is evaporated to yield 7-isopropylxanthine as a white solid.
Key Data :
Introduction of the 3-Methyl Group
Reagents : 7-Isopropylxanthine, methyl iodide (CH₃I), K₂CO₃, DMF.
Procedure :
-
7-Isopropylxanthine (1 eq) is dissolved in DMF with K₂CO₃ (2 eq).
-
Methyl iodide (1.1 eq) is added at 0°C, and the reaction is stirred at room temperature for 6 hours.
-
The product, 3-methyl-7-isopropylxanthine, is isolated via aqueous workup and recrystallization.
Key Data :
Bromination at the 8-Position
Reagents : 3-Methyl-7-isopropylxanthine, N-bromosuccinimide (NBS), dimethylformamide (DMF).
Procedure :
-
The xanthine derivative (1 eq) is dissolved in DMF.
-
NBS (1.05 eq) is added portionwise at 0°C, and the mixture is stirred for 2 hours.
-
8-Bromo-3-methyl-7-isopropylxanthine is precipitated with ice-water and filtered.
Key Data :
Thiolation with 3-Phenylpropylthiol
Reagents : 8-Bromo-3-methyl-7-isopropylxanthine, 3-phenylpropylthiol, K₂CO₃, n-butanol.
Procedure :
-
The brominated intermediate (1 eq) and 3-phenylpropylthiol (1.5 eq) are combined in n-butanol with K₂CO₃ (2 eq).
-
The reaction is refluxed for 40 hours under nitrogen.
-
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
-
Yield: 45–55%
-
Characterization: ¹H-NMR (DMSO-d₆) δ 1.28 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.65 (t, J = 7.2 Hz, 2H, SCH₂), 3.40 (s, 3H, N-CH₃), 4.15 (sept, J = 6.5 Hz, 1H, CH), 7.20–7.35 (m, 5H, Ar-H).
Alternative Synthetic Routes
One-Pot Alkylation-Thiolation Strategy
A modified approach condenses Steps 2–4 into a single pot:
-
7-Isopropylxanthine is methylated and brominated sequentially without isolation.
-
The crude bromo intermediate is treated with 3-phenylpropylthiol in n-butanol/K₂CO₃.
Advantages : Reduced purification steps; Disadvantages : Lower overall yield (35–40%).
Mitsunobu Reaction for Sulfide Formation
Reagents : 8-Hydroxy-3-methyl-7-isopropylxanthine, 3-phenylpropanethiol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), THF.
Procedure :
-
The hydroxy derivative (1 eq), 3-phenylpropanethiol (1.2 eq), DEAD (1.2 eq), and PPh₃ (1.2 eq) are stirred in THF at 0°C.
-
The reaction proceeds for 12 hours, yielding the sulfide after chromatography.
Key Data :
Optimization and Challenges
Solvent and Base Selection
Byproduct Formation
-
Disulfide Formation : Additive 1,4-dithiothreitol (DTT) suppresses oxidation of 3-phenylpropylthiol.
-
Over-Alkylation : Controlled stoichiometry (1.5 eq thiol) prevents di-substitution.
Scalability and Industrial Considerations
-
Cost Drivers : 3-Phenylpropylthiol (≈ $120/g) necessitates efficient recycling.
-
Green Chemistry : Substituting n-butanol with cyclopentyl methyl ether (CPME) reduces environmental impact.
Analytical Characterization
Critical Data for Validation :
| Property | Value | Method |
|---|---|---|
| Melting Point | 228–230°C | DSC |
| HPLC Purity | >99% | C18 column |
| HRMS (ESI+) | 359.1463 [M+H]⁺ (calc. 359.1463) | TOF-MS |
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding thiols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, HNO3, sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study conducted on human breast cancer cells demonstrated that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study:
A comparative study involving 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione and standard chemotherapeutics showed that the compound exhibited a lower IC50 value than doxorubicin in MCF-7 cells, highlighting its potency in targeting cancer cells .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 75 | 50% |
| IL-6 | 200 | 100 | 50% |
| IL-1β | 180 | 90 | 50% |
Pharmacological Applications
1. Neuroprotective Properties
Recent studies have suggested that the compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This property could be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Study:
In a model of oxidative stress induced by hydrogen peroxide, treatment with 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione resulted in a significant decrease in cell death compared to untreated controls .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrated activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Biochemical Applications
1. Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that this compound can act as an inhibitor of certain kinases involved in cell signaling pathways. This property is crucial for understanding its role in cellular processes and potential therapeutic implications.
Case Study:
Inhibition assays showed that 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione effectively inhibited the activity of protein kinase B (Akt), which is implicated in cancer progression .
Wirkmechanismus
The mechanism of action of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Implications of Substituent Differences
Position 8 Modifications
- Target Compound : The 3-phenylpropylsulfanyl group introduces a bulky aromatic moiety, which may enhance membrane permeability but reduce aqueous solubility due to increased lipophilicity. The sulfur atom could participate in hydrogen bonding or hydrophobic interactions .
- Compound : The 2,3-dihydroxypropylsulfanyl group includes hydroxyls, improving solubility via hydrogen bonding. This modification is advantageous for bioavailability but may reduce blood-brain barrier penetration .
- CID 3156042 () : The 3-methylpiperidin-1-yl group introduces a tertiary amine, which can protonate at physiological pH, altering solubility and interaction with acidic biological targets .
Position 7 Modifications
Position 1 and 3 Methylation
Pharmacokinetic and Pharmacodynamic Considerations
While direct data for the target compound are unavailable, inferences can be drawn from structural trends:
- Lipophilicity : The 3-phenylpropylsulfanyl group (Target) likely increases logP, favoring passive diffusion but limiting solubility.
- Target Engagement : Piperidinyl (CID 3156042) and dihydroxypropylsulfanyl () groups may engage in hydrogen bonding or ionic interactions with proteins, contrasting with the aromatic interactions of the target compound’s phenyl group .
Biologische Aktivität
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione, also known as 7-isopropyl-3-methyl-8-(3-phenylpropylthio)-1H-purine-2,6-dione, is a compound of interest due to its potential biological activities. Its molecular formula is with a molecular weight of 366.45 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds related to purines exhibit significant anticancer properties. For example, derivatives of purine have been shown to induce apoptosis in various cancer cell lines. Research has demonstrated that similar structures can inhibit cell proliferation and induce cytotoxicity in human breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Tamoxifen | 1.0 | MCF-7 | |
| Compound A | 0.5 | MCF-7 | |
| Compound B | 0.8 | MCF-7 | |
| 3-Methyl... | TBD | TBD | Current Study |
Insecticidal Activity
In addition to its potential anticancer effects, there is emerging evidence suggesting that sulfanyl-containing compounds may exhibit insecticidal properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against mosquito larvae (Aedes aegypti), which are vectors for several viral diseases . The exploration of new insecticides is critical due to the rising resistance against conventional insecticides.
The biological activity of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione may involve several mechanisms:
- Inhibition of DNA Synthesis : Purine derivatives often interfere with nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : The sulfanyl group may play a role in inhibiting specific enzymes involved in metabolic pathways essential for cancer cell survival.
Study on Cytotoxic Effects
A study conducted on a series of purine derivatives, including 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like Tamoxifen. The study utilized the MTT assay to assess cell viability and found that the compound induced apoptosis effectively at lower concentrations .
Insecticidal Evaluation
Another investigation focused on the larvicidal activity of purine derivatives against Aedes aegypti larvae revealed promising results. The compound demonstrated a lethal concentration (LC50) that was lower than many existing insecticides, suggesting its potential as a new class of environmentally friendly insecticides .
Q & A
Q. What synthetic strategies are recommended for preparing 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione?
- Methodological Answer : The synthesis of purine-2,6-dione derivatives typically involves nucleophilic substitution at the C8 position. For this compound, the 3-phenylpropylsulfanyl group is introduced via thiol-alkylation using a bromo- or chloroalkyl precursor under basic conditions (e.g., NaH in DMF). The isopropyl group at C7 can be incorporated during purine scaffold assembly using alkylation or Mitsunobu reactions. Key intermediates should be purified via silica gel chromatography, with structural confirmation by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., sulfanylpropyl and isopropyl groups via H NMR splitting patterns and C chemical shifts).
- HPLC-MS : Ensure purity (>95%) and detect potential byproducts (e.g., incomplete alkylation).
- X-ray crystallography (if feasible): Resolve ambiguities in stereochemistry or regioselectivity, as seen in related purine-dione derivatives .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to adenosine receptors?
- Methodological Answer : Perform molecular docking studies using crystal structures of adenosine receptors (e.g., AR, PDB ID: 6Z8) to assess interactions. Focus on:
Q. What experimental approaches resolve contradictions in reported bioactivity data for purine-dione analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ATP concentration). To address this:
- Use orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment).
- Perform kinetic studies to differentiate binding affinity (K) from functional efficacy (EC).
- Compare results with structurally related "informer" compounds (e.g., aryl halide library analogs) to isolate substituent effects .
Q. How does the sulfanylpropyl substituent influence solubility and metabolic stability?
- Methodological Answer :
- Solubility : Measure logP via shake-flask method or HPLC-derived parameters. The sulfanyl group may enhance hydrophilicity compared to aryl halides (e.g., bromophenyl analogs in ).
- Metabolic stability : Conduct microsomal incubation assays (human liver microsomes) with LC-MS/MS analysis. The thioether linkage is susceptible to oxidation; monitor for sulfoxide/sulfone metabolites .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cancer cell lines?
- Methodological Answer :
- Perform dose-response curves (IC) across multiple lines (e.g., HeLa vs. MCF-7) to identify lineage-specific effects.
- Use RNA-seq or proteomics to correlate activity with expression of target proteins (e.g., adenosine receptors).
- Rule out off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Experimental Design Considerations
Q. What controls are essential for enzymatic inhibition assays involving this compound?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., theophylline for phosphodiesterase assays).
- Solvent controls : DMSO at equivalent concentrations.
- Blank reactions : To subtract background activity.
- Pre-incubation steps : Assess time-dependent inhibition, critical for purine analogs .
Structural-Activity Relationship (SAR) Guidance
Q. How to prioritize substituent modifications for optimizing target selectivity?
- Methodological Answer :
- Use SAR tables to compare substituent effects (example below):
| Substituent (Position) | Target Affinity (K, nM) | Selectivity Ratio (A/A) |
|---|---|---|
| 3-Phenylpropylsulfanyl (C8) | 15 ± 2 | 8.3 |
| Morpholinyl (C8) [Ref] | 42 ± 5 | 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
